molecular formula C13H11BrO4 B13177531 (2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid

(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid

Cat. No.: B13177531
M. Wt: 311.13 g/mol
InChI Key: RRBNLTMICOCWPO-NSCUHMNNSA-N
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Description

(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid typically involves the following steps:

    Methoxylation: The methoxy group is introduced via methylation, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Acrylic Acid Formation: The acrylic acid moiety is introduced through a Knoevenagel condensation reaction, where the chromene derivative reacts with malonic acid or its derivatives in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methylation processes, followed by the Knoevenagel condensation. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylic acid moiety to a saturated carboxylic acid.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated carboxylic acids

    Substitution: Amino or thio derivatives of the chromene

Scientific Research Applications

(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H11BrO4

Molecular Weight

311.13 g/mol

IUPAC Name

(E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)prop-2-enoic acid

InChI

InChI=1S/C13H11BrO4/c1-17-11-6-10(14)5-9-4-8(2-3-12(15)16)7-18-13(9)11/h2-6H,7H2,1H3,(H,15,16)/b3-2+

InChI Key

RRBNLTMICOCWPO-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCC(=C2)/C=C/C(=O)O)Br

Canonical SMILES

COC1=CC(=CC2=C1OCC(=C2)C=CC(=O)O)Br

Origin of Product

United States

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